molecular formula C26H27ClN2O3 B12769443 N,N,N'-Triethylrhodamine CAS No. 43134-41-4

N,N,N'-Triethylrhodamine

Cat. No.: B12769443
CAS No.: 43134-41-4
M. Wt: 451.0 g/mol
InChI Key: JSQFXMIMWAKJQJ-UHFFFAOYSA-N
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Description

N,N,N’-Triethylrhodamine is a chemical compound with the molecular formula C26H27N2O3.Cl. It is a derivative of rhodamine, a family of dyes known for their fluorescent properties. This compound is characterized by its bright coloration and is used in various scientific applications due to its ability to fluoresce under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-Triethylrhodamine typically involves the reaction of rhodamine derivatives with ethylating agents. One common method includes the reaction of rhodamine B with triethylamine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of N,N,N’-Triethylrhodamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The purification process may include crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N,N,N’-Triethylrhodamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N,N’-Triethylrhodamine is widely used in scientific research due to its fluorescent properties. Some key applications include:

Mechanism of Action

The mechanism of action of N,N,N’-Triethylrhodamine involves its ability to fluoresce when exposed to specific wavelengths of light. This fluorescence is due to the excitation of electrons within the molecule, which then emit light as they return to their ground state. The compound’s molecular structure allows it to interact with various biological and chemical targets, making it useful in a range of applications .

Comparison with Similar Compounds

Uniqueness: N,N,N’-Triethylrhodamine is unique due to its specific ethyl substitutions, which can affect its solubility, fluorescence intensity, and interaction with other molecules. These properties make it particularly useful in applications requiring high sensitivity and specificity .

Properties

CAS No.

43134-41-4

Molecular Formula

C26H27ClN2O3

Molecular Weight

451.0 g/mol

IUPAC Name

[9-(2-carboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-diethylazanium;chloride

InChI

InChI=1S/C26H26N2O3.ClH/c1-4-27-17-11-13-21-23(15-17)31-24-16-18(28(5-2)6-3)12-14-22(24)25(21)19-9-7-8-10-20(19)26(29)30;/h7-16H,4-6H2,1-3H3,(H,29,30);1H

InChI Key

JSQFXMIMWAKJQJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]

Origin of Product

United States

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